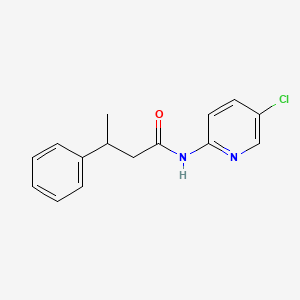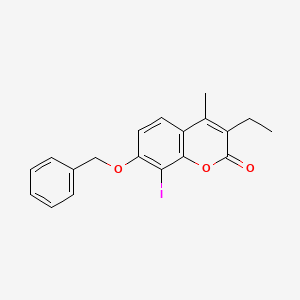![molecular formula C18H30N2O B6083134 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol, also known as DAP, is a chemical compound that has been extensively studied for its potential use in scientific research. DAP is a selective agonist for the dopamine D2 receptor and has been shown to have a number of effects on the central nervous system. In
作用機序
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol acts as a selective agonist for the dopamine D2 receptor. This receptor is found in the central nervous system and is involved in a number of important physiological processes, including movement, motivation, and reward. When this compound binds to the D2 receptor, it activates a signaling cascade that leads to changes in the activity of neurons in the brain. This can result in a number of different effects, depending on the specific context in which this compound is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a number of different factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include increased locomotor activity, enhanced reward-seeking behavior, and changes in dopamine release and uptake. This compound has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease, although further research is needed to fully understand its potential benefits and limitations.
実験室実験の利点と制限
One of the main advantages of using 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine signaling in a controlled manner. However, there are also some limitations to using this compound in lab experiments. For example, the complex synthesis method and high cost of the compound can make it difficult to obtain in large quantities. Additionally, the effects of this compound can be highly dependent on the specific experimental conditions, which can make it challenging to replicate results across different studies.
将来の方向性
There are a number of potential future directions for research on 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol. One area of interest is the role of dopamine signaling in addiction and substance abuse. This compound has been shown to have potential therapeutic effects in the treatment of drug addiction, and further research could help to elucidate the underlying mechanisms of these effects. Additionally, there is growing interest in the use of this compound as a tool for studying the role of dopamine in other neurological disorders, such as depression and anxiety. Finally, ongoing research on the synthesis and optimization of this compound could help to make this compound more accessible and cost-effective for use in scientific research.
合成法
The synthesis of 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol involves a multi-step process that begins with the reaction of 3,4-dimethylphenylamine with 1-piperidinyl-2,2-dimethylpropan-1-one. This reaction produces the intermediate 3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethylpropan-1-ol, which is then converted to this compound through a series of additional reactions. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol has been studied extensively for its potential use in scientific research. It is a selective agonist for the dopamine D2 receptor and has been shown to have a number of effects on the central nervous system. This compound has been used in studies of drug addiction, Parkinson's disease, and other neurological disorders. It has also been used to study the role of dopamine in reward pathways and motivation.
特性
IUPAC Name |
3-[3-(3,4-dimethylanilino)piperidin-1-yl]-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-14-7-8-16(10-15(14)2)19-17-6-5-9-20(11-17)12-18(3,4)13-21/h7-8,10,17,19,21H,5-6,9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNLBKRCQHJORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)CC(C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6083052.png)
![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)
![3-[5-(4-ethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6083092.png)


![3-(4-hydroxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6083107.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6083108.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B6083109.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6083111.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B6083153.png)
![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)